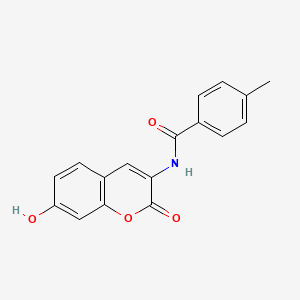

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

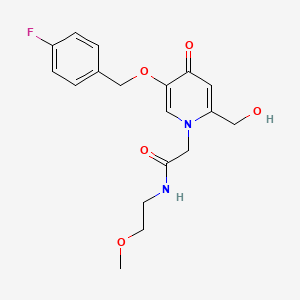

“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” can be characterized by various spectroscopic techniques. For instance, a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .科学的研究の応用

G Protein-Coupled Receptor GPR35 Agonists

Research on chromen derivatives, closely related to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, has revealed their potential as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These findings suggest a valuable pharmacological tool for elucidating the receptor's physiological role and its potential as a future drug target (Funke et al., 2013).

Antimicrobial Activity

Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, which include chromen-2-one derivatives, have been synthesized and characterized. These complexes demonstrated significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential as therapeutic agents (Yamgar et al., 2014).

Photocatalytic Applications

The use of adsorbents as supports for Titanium Dioxide (TiO2) loading, including chromen derivatives, has shown to enhance the rate of mineralization of organic pollutants. This application in photocatalysis demonstrates the compound's potential in environmental remediation technologies (Torimoto et al., 1996).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, related structurally to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, have provided insights into their potential therapeutic applications. These compounds exhibit significant free radical scavenging activity, suggesting their use in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Material Science

In material science, chromen derivatives are explored for their properties in the synthesis of novel materials, such as photochromic materials and components in electronic devices. Their unique chemical and physical properties make them suitable for a wide range of applications, from sensors to advanced functional materials (Rawat et al., 2006).

将来の方向性

The future directions for the research on “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” could include exploring its potential biological and pharmacological activities, given the diverse activities exhibited by coumarin derivatives . Further studies could also focus on optimizing its synthesis and exploring its mechanism of action.

特性

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10-2-4-11(5-3-10)16(20)18-14-8-12-6-7-13(19)9-15(12)22-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAEDYZTPQITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)

![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)